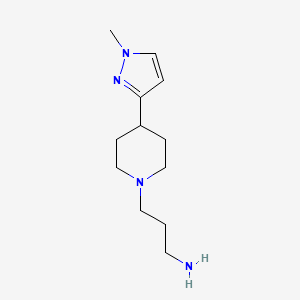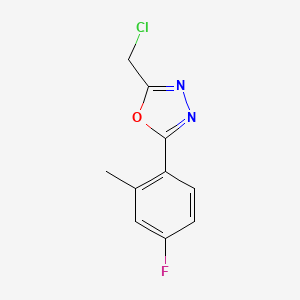
2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring
Métodos De Preparación
The synthesis of 2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoro-2-methylbenzoic acid hydrazide with chloroacetyl chloride in the presence of a base, followed by cyclization to form the oxadiazole ring. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization: The oxadiazole ring can be involved in further cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for research purposes.
Mecanismo De Acción
The mechanism of action of 2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or receptors, leading to its therapeutic effects. The exact molecular pathways depend on the specific biological context and the target of interest.
Comparación Con Compuestos Similares
2-(Chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole can be compared with other oxadiazole derivatives, such as:
2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole: Lacks the fluoro and methyl substituents, which may affect its reactivity and biological activity.
2-(Chloromethyl)-5-(4-methylphenyl)-1,3,4-oxadiazole: Similar structure but without the fluoro group, potentially altering its chemical properties and applications.
Propiedades
Fórmula molecular |
C10H8ClFN2O |
|---|---|
Peso molecular |
226.63 g/mol |
Nombre IUPAC |
2-(chloromethyl)-5-(4-fluoro-2-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H8ClFN2O/c1-6-4-7(12)2-3-8(6)10-14-13-9(5-11)15-10/h2-4H,5H2,1H3 |
Clave InChI |
MESLAMUZXOBKDU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)F)C2=NN=C(O2)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


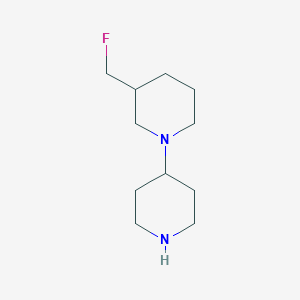
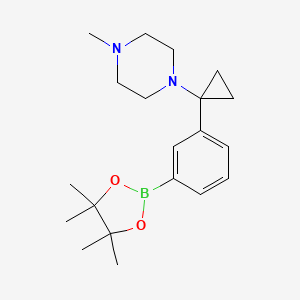
![2,2-difluoro-N-[(4-methylpiperidin-4-yl)methyl]ethanamine](/img/structure/B13347553.png)
![tert-Butyl (1R,2S,5S)-2-(bromomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13347561.png)
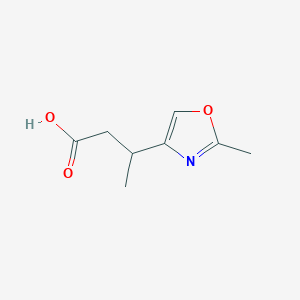
![2,6,6-Trimethyl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazin-3-ol](/img/structure/B13347573.png)
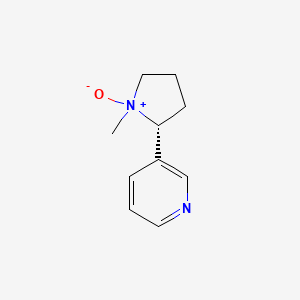



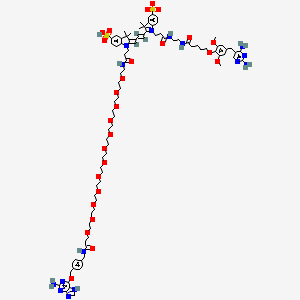

![2'-Methyl-[1,3'-bipyrrolidin]-3-ol](/img/structure/B13347607.png)
